![molecular formula C18H19N3O2S B10980740 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B10980740.png)
2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole
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Overview
Description
The compound 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole is a complex organic molecule that features a benzimidazole core linked to a pyrrolidine ring, which is further substituted with a 4-methylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors, such as amino acids or other nitrogen-containing compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reductive conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole core can yield benzimidazole N-oxides, while reduction of the sulfonyl group can produce the corresponding sulfide .
Scientific Research Applications
2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Benzimidazole derivatives: Compounds with a benzimidazole core, such as 2-phenylbenzimidazoles and pyrimido[1,2-a]benzimidazoles.
Uniqueness
2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole: is unique due to the combination of its structural features, which confer specific biological activities and potential therapeutic benefits. The presence of the sulfonyl group and the specific substitution pattern on the pyrrolidine ring contribute to its distinct chemical and biological properties .
Biological Activity
Introduction
The compound 2-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-2-yl}-1H-benzimidazole (CAS Number: 921141-82-4) is a complex organic molecule that features a benzimidazole core, a pyrrolidine group, and a sulfonyl moiety attached to a 4-methylphenyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
Structural Characteristics
- Molecular Formula: C₁₈H₁₉N₃O₂S
- Molecular Weight: 341.4 g/mol
- Key Functional Groups:
- Benzimidazole core
- Pyrrolidine ring
- Sulfonamide functionality
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the benzimidazole core and the introduction of the sulfonyl and pyrrolidine groups. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification to ensure high yield and purity.
Pharmacological Properties
Research has indicated that This compound exhibits several biological activities, including:
- Antimicrobial Activity: Studies have demonstrated its potential against various bacterial strains. For instance, related benzimidazole derivatives have shown significant antibacterial effects against Salmonella typhi and antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Activity: The compound's structural analogs have been linked to selective inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain benzimidazole derivatives have shown up to 470-fold selectivity for COX-2 over COX-1, indicating potential for anti-inflammatory applications .
The biological mechanisms through which this compound exerts its effects involve interactions with various enzymes and receptors. Molecular docking studies suggest that it may modulate the activity of specific targets, although detailed mechanisms require further investigation.
Case Studies
-
Study on Anti-inflammatory Activity:
- A study evaluated the COX-inhibitory activity of benzimidazole derivatives, revealing that modifications at specific positions significantly enhanced their selectivity and potency . The incorporation of functional groups like methyl or methoxy at strategic locations was crucial for optimal activity.
- Antimicrobial Evaluation:
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(4-Methylphenyl)-1H-benzimidazole | Benzimidazole core with methylphenyl group | Lacks pyrrolidine and sulfonamide functionalities |
2-(Pyrrolidin-1-yl)benzimidazole | Pyrrolidine attached directly to benzimidazole | No sulfonyl group present |
5-Sulfonamidobenzimidazole | Sulfonamide group attached to benzimidazole | Different functional group leading to distinct biological properties |
The uniqueness of This compound lies in its combination of the pyrrolidine ring and sulfonamide functionality, potentially enhancing its pharmacological profile compared to its analogs.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C18H19N3O2S/c1-13-8-10-14(11-9-13)24(22,23)21-12-4-7-17(21)18-19-15-5-2-3-6-16(15)20-18/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,19,20) |
InChI Key |
GNHKOCIQXCWTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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